molecular formula C10H6FNO B1372937 5-Fluoroquinoline-8-carbaldehyde CAS No. 1260657-31-5

5-Fluoroquinoline-8-carbaldehyde

Cat. No. B1372937
CAS RN: 1260657-31-5
M. Wt: 175.16 g/mol
InChI Key: CAVLCVOHYPZDAM-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Fluoroquinoline-8-carbaldehyde, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Zeleke et al. used the Vilsmeier-Haack reaction to synthesize quinoline-carbaldehyde derivatives .


Molecular Structure Analysis

The InChI code for 5-Fluoroquinoline-8-carbaldehyde is 1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H . The compound has a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

5-Fluoroquinoline-8-carbaldehyde is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoroquinoline-8-carbaldehyde and its analogs are integral in synthesizing various quinoline compounds. Hamama et al. (2018) discuss the synthesis of quinoline ring systems, including related analogs like 5-Fluoroquinoline-8-carbaldehyde, highlighting their significance in constructing fused or binary heterocyclic systems (Hamama et al., 2018). Wantulok et al. (2020) detail the synthesis of selected quinolinecarbaldehydes, including methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, important for understanding the chemical properties and synthesis pathways of compounds like 5-Fluoroquinoline-8-carbaldehyde (Wantulok et al., 2020).

Chemosensor Applications

5-Fluoroquinoline-8-carbaldehyde derivatives are used in chemosensor applications. Jin et al. (2013) synthesized a derivative that showed sensitivity and selectivity to Mg2+, making it a potential fluorescent chemosensor (Jin et al., 2013). In a similar vein, Jiang et al. (2011) developed a fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, demonstrating high selectivity for Al3+ in weak acid aqueous conditions, highlighting another chemosensor application of these compounds (Jiang et al., 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, Shah and Raj (2015) discussed the synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives, starting with 2-fluoroquinoline-3-carbaldehyde, for evaluating antimicrobial properties (Shah & Raj, 2015). This indicates the role of 5-Fluoroquinoline-8-carbaldehyde derivatives in developing potential antimicrobial agents.

Material Science and Coordination Chemistry

In material science and coordination chemistry, the application of 5-Fluoroquinoline-8-carbaldehyde derivatives is evident. For instance, Taherpour et al. (2017) used 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1′-acetyl) ligand, a derivative, to identify Mg2+ cation and investigate its fluorescence emission spectrum mechanism, demonstrating its utility in understanding the electronic properties of such compounds (Taherpour et al., 2017).

Photophysical Properties

Gou et al. (2018) synthesized Cd(II) complexes based on acylhydrazone ligands derived from 8-hydroxyquinoline-2-carbaldehyde and studied their structural and fluorescence properties, indicating the relevance of these derivatives in understanding and developing materials with specific photophysical properties (Gou et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

5-fluoroquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVLCVOHYPZDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697429
Record name 5-Fluoroquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinoline-8-carbaldehyde

CAS RN

1260657-31-5
Record name 5-Fluoroquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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